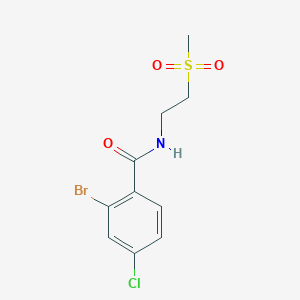![molecular formula C18H15N5O B7634094 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole, also known as MPTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MPTO is a small molecule that has been found to inhibit the growth of cancer cells by disrupting the microtubule network in the cells.
Mecanismo De Acción
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole works by binding to the colchicine-binding site on tubulin, which is a protein that makes up the microtubule network in cells. This binding disrupts the microtubule network, leading to cell cycle arrest and ultimately, cell death. 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole has also been found to induce apoptosis, which is a programmed cell death mechanism that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole has been found to have several biochemical and physiological effects on cancer cells. It disrupts the microtubule network, leading to cell cycle arrest and apoptosis. 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth. Additionally, 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole has been found to induce autophagy, which is a cellular process that helps cells to survive under stress conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole in lab experiments is its potency and specificity. It has been found to be effective against a wide range of cancer types, and it works by disrupting the microtubule network, which is a common target for cancer therapeutics. However, one of the limitations of using 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole is its solubility. 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole is poorly soluble in water, which makes it difficult to administer in vivo. Additionally, 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole has been found to be toxic to normal cells at high concentrations, which limits its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole. One area of interest is the development of more soluble derivatives of 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole that can be administered in vivo. Another area of interest is the identification of biomarkers that can predict the response to 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole treatment. Additionally, there is a need for more studies to investigate the potential of 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole in combination with other chemotherapeutic agents. Finally, there is a need for more studies to investigate the potential of 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole in other diseases, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole involves a multi-step process that starts with the synthesis of 3-methyl-5-pyridin-2-yl-1,2,4-triazole. This compound is then reacted with 5-bromo-2-chlorobenzaldehyde to yield the intermediate product, which is further reacted with phenylacetic acid to form 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole has been found to be a potent inhibitor of cancer cell growth in several in vitro and in vivo studies. It has been shown to be effective against a wide range of cancer types, including breast, lung, prostate, and colon cancer. 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole works by disrupting the microtubule network in the cells, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole has also been found to be effective in combination with other chemotherapeutic agents, which makes it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
2-[(3-methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-21-18(15-9-5-6-10-19-15)23(22-13)12-17-20-11-16(24-17)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDUIPKJMBJTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=N2)CC3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7634016.png)
![3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7634028.png)
![1-[[3-[(3-Chloro-2-fluorophenyl)methylamino]phenyl]methyl]piperidin-4-ol](/img/structure/B7634038.png)
![2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B7634049.png)
![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7634069.png)

![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7634106.png)